molecular formula C20H14F3N3O2 B4731052 N-{2-[(3-pyridinylamino)carbonyl]phenyl}-2-(trifluoromethyl)benzamide

N-{2-[(3-pyridinylamino)carbonyl]phenyl}-2-(trifluoromethyl)benzamide

Katalognummer: B4731052
Molekulargewicht: 385.3 g/mol
InChI-Schlüssel: CUXFPUICRTUILK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[(3-pyridinylamino)carbonyl]phenyl}-2-(trifluoromethyl)benzamide, also known as TAK-659, is a novel small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. TAK-659 has been shown to have potent inhibitory effects on various kinases, making it a promising candidate for the treatment of cancer and other diseases.

Wirkmechanismus

N-{2-[(3-pyridinylamino)carbonyl]phenyl}-2-(trifluoromethyl)benzamide exerts its effects through the inhibition of various kinases, including BTK, ITK, and JAK3. BTK is a key mediator of B-cell receptor signaling and plays a critical role in the development and progression of B-cell malignancies. ITK is involved in T-cell receptor signaling and has been implicated in the development of T-cell lymphomas. JAK3 is involved in cytokine signaling and has been shown to be important in the development of various types of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on various kinases, which can lead to a range of biochemical and physiological effects. Inhibition of BTK can lead to decreased B-cell proliferation and survival, as well as decreased production of cytokines and chemokines. Inhibition of ITK can lead to decreased T-cell proliferation and survival, as well as decreased production of cytokines. Inhibition of JAK3 can lead to decreased cytokine signaling and decreased proliferation and survival of cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

N-{2-[(3-pyridinylamino)carbonyl]phenyl}-2-(trifluoromethyl)benzamide has several advantages for use in lab experiments. It has potent inhibitory effects on various kinases, making it a useful tool for studying the role of these kinases in disease. It also has a well-defined mechanism of action, which can aid in the interpretation of experimental results. However, this compound also has some limitations. It is a small molecule inhibitor, which can limit its ability to target specific proteins and may lead to off-target effects. It also has limited solubility, which can make it difficult to use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the study of N-{2-[(3-pyridinylamino)carbonyl]phenyl}-2-(trifluoromethyl)benzamide. One area of research is the development of more potent and selective inhibitors of BTK, ITK, and JAK3. Another area of research is the investigation of the role of this compound in combination with other therapies, such as chemotherapy and immunotherapy. Additionally, the use of this compound in the treatment of autoimmune diseases and other non-cancerous conditions is an area of active research. Finally, the development of new methods for the synthesis and purification of this compound may lead to improved efficacy and reduced toxicity in clinical settings.
Conclusion:
In conclusion, this compound is a novel small molecule inhibitor that has shown promise for the treatment of cancer and other diseases. It has potent inhibitory effects on various kinases, making it a useful tool for studying the role of these kinases in disease. This compound has a well-defined mechanism of action and has been shown to have anti-inflammatory effects. However, it also has limitations, including limited solubility and potential off-target effects. Future research directions include the development of more potent and selective inhibitors, investigation of combination therapies, and the use of this compound in non-cancerous conditions.

Wissenschaftliche Forschungsanwendungen

N-{2-[(3-pyridinylamino)carbonyl]phenyl}-2-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent inhibitory effects on various kinases, including BTK, ITK, and JAK3, making it a promising candidate for the treatment of cancer and other diseases. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. It has also been shown to have anti-inflammatory effects and has been investigated for the treatment of autoimmune diseases.

Eigenschaften

IUPAC Name

N-[2-(pyridin-3-ylcarbamoyl)phenyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3O2/c21-20(22,23)16-9-3-1-7-14(16)18(27)26-17-10-4-2-8-15(17)19(28)25-13-6-5-11-24-12-13/h1-12H,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXFPUICRTUILK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CN=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[(3-pyridinylamino)carbonyl]phenyl}-2-(trifluoromethyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-{2-[(3-pyridinylamino)carbonyl]phenyl}-2-(trifluoromethyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-{2-[(3-pyridinylamino)carbonyl]phenyl}-2-(trifluoromethyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-{2-[(3-pyridinylamino)carbonyl]phenyl}-2-(trifluoromethyl)benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-{2-[(3-pyridinylamino)carbonyl]phenyl}-2-(trifluoromethyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-{2-[(3-pyridinylamino)carbonyl]phenyl}-2-(trifluoromethyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.